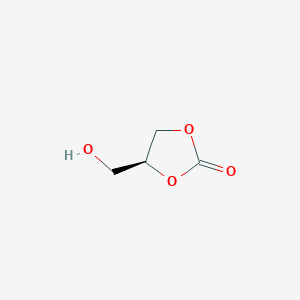

(S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one

Description

Historical Context of Chiral Cyclic Carbonates in Organic Synthesis

Chiral cyclic carbonates are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. Their utility stems from their role as versatile intermediates, acting as masked 1,2-diols and participating in a variety of stereoselective transformations. The development of synthetic routes to enantiomerically enriched cyclic carbonates has been a significant area of research.

Historically, the synthesis of chiral cyclic carbonates has been approached through several key strategies. One of the most prominent methods involves the kinetic resolution of racemic epoxides through their coupling reaction with carbon dioxide. rsc.orgquizlet.com This process often employs chiral metal-based catalyst systems to selectively convert one enantiomer of the epoxide into the corresponding cyclic carbonate, leaving the other enantiomer unreacted. rsc.org A variety of chiral catalysts, including those based on cobalt, aluminum, and chromium, have been developed for this purpose. researchgate.net

Another important strategy is the asymmetric coupling of carbon dioxide with epoxides, which can directly yield optically pure cyclic carbonates. researchgate.net This method is highly atom-efficient and utilizes carbon dioxide, an abundant and non-toxic C1 building block. rsc.org Research in this area has focused on the design and application of sophisticated chiral catalysts that can facilitate this transformation with high enantioselectivity. researchgate.net Beyond the use of epoxides, other substrates like propargyl alcohols and homoallylic alcohols have also been explored for the asymmetric synthesis of chiral cyclic carbonates. researchgate.net The development of these synthetic methodologies has been crucial in making a wide range of chiral cyclic carbonates accessible for further use in organic synthesis.

Significance of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one as a Chiral Building Block

This compound stands out as a particularly valuable chiral building block due to its derivation from glycerol (B35011), a readily available and renewable resource. acs.org Its structure contains a stereocenter and two distinct functional groups—a hydroxyl group and a cyclic carbonate—which can be manipulated selectively in subsequent chemical transformations. This allows for the introduction of chirality and further functionalization in the synthesis of more complex molecules.

A significant demonstration of its utility is in the chemoenzymatic synthesis of several pharmaceutically active compounds. Through the kinetic resolution of glycerol-derived cyclic carbonates, enantiomerically enriched building blocks are obtained. wpmucdn.com These chiral intermediates are then converted into important drugs. For instance, this compound is a key precursor in the synthesis of the (S)-enantiomers of Guaifenesin, Mephenesin, and Chlorphenesin, which are centrally acting muscle relaxants. wpmucdn.com It is noteworthy that for Guaifenesin, the (S)-(+)-enantiomer is reported to be more potent than its racemic counterpart. quizlet.comwpmucdn.com

The table below summarizes the synthesis of these chiral drugs from a glycerol-derived chiral carbonate. wpmucdn.com

| Target Compound | Starting Material | Key Transformation | Enantiomeric Ratio (er) |

| (S)-Guaifenesin | Chiral Halogenated Carbonate | One-pot conversion | 94:6 |

| (S)-Mephenesin | Chiral Halogenated Carbonate | One-pot conversion | 94:6 |

| (S)-Chlorphenesin | Chiral Halogenated Carbonate | One-pot conversion | 94:6 |

The ability to transfer the stereochemical information from this compound to the final product is a testament to its importance as a chiral building block in asymmetric synthesis.

Overview of Research Trajectories for this compound

The research surrounding this compound is expanding into several key areas, driven by its chiral nature and its origins from renewable feedstock.

A primary research trajectory is its continued use in the synthesis of chiral pharmaceuticals . The successful synthesis of (S)-Guaifenesin, (S)-Mephenesin, and (S)-Chlorphenesin highlights its potential as a precursor to a wider range of enantiomerically pure drugs. wpmucdn.com Researchers are exploring its application in the synthesis of other biologically active molecules, where the introduction of a specific stereocenter is crucial for therapeutic efficacy.

Another significant area of research is in polymer chemistry . The racemic form of 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) is already known to be a monomer for the synthesis of polycarbonates and polyurethanes. The availability of the enantiopure (S)-isomer opens the door to the synthesis of chiral polymers. These materials can have unique properties and applications in areas such as chiral chromatography, asymmetric catalysis, and as specialized biomaterials. The ability to create polymers with a defined stereochemistry along the backbone or in the side chains is a growing field of interest in materials science.

Furthermore, the "green" credentials of this compound, being derived from glycerol, position it as a key molecule in the development of sustainable chemical processes . Research is focused on developing more efficient and environmentally friendly methods for its synthesis and its use as a versatile and renewable platform chemical for the production of a variety of value-added products. acs.org This includes its use as a chiral solvent and as an intermediate in the synthesis of other bio-based chemicals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6O4 |

|---|---|

Molecular Weight |

118.09 g/mol |

IUPAC Name |

(4S)-4-(hydroxymethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2/t3-/m0/s1 |

InChI Key |

JFMGYULNQJPJCY-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)O1)CO |

Canonical SMILES |

C1C(OC(=O)O1)CO |

Origin of Product |

United States |

Advanced Synthesis Methodologies for S 4 Hydroxymethyl 1,3 Dioxolan 2 One

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions, particularly the coupling of carbon dioxide with a suitable three-membered ring precursor, represent a highly atom-economical pathway to (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one. The key to this approach is the use of chiral catalysts to control the stereochemistry of the product.

Catalytic Asymmetric Synthesis via CO₂ Cycloaddition to Epoxides

The catalytic asymmetric synthesis of cyclic carbonates through the cycloaddition of CO₂ to epoxides is a prominent green chemistry method for carbon fixation. chemistryviews.org To produce the specific (S)-enantiomer of 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593), this reaction typically starts from a prochiral or racemic epoxide precursor, such as glycidol (B123203) (2,3-epoxy-1-propanol). The core of this methodology is a kinetic resolution process, where a chiral catalyst selectively reacts with one enantiomer of the racemic epoxide faster than the other. mdpi.com

The general mechanism involves a dual-activation process. A Lewis acidic component of the catalyst activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. Simultaneously, a nucleophile attacks one of the epoxide's carbon atoms, leading to ring-opening. This is followed by the insertion of CO₂ and a subsequent intramolecular cyclization to form the five-membered carbonate ring and regenerate the catalyst. nih.gov When a chiral catalyst is used, it creates a diastereomeric transition state, allowing for the preferential conversion of one epoxide enantiomer into the corresponding cyclic carbonate. mdpi.com

Role of Specific Catalysts (e.g., ionic liquids, metal-organic frameworks, cesium fluoride)

The efficiency and enantioselectivity of the CO₂ cycloaddition reaction are highly dependent on the catalyst system employed. Several classes of catalysts have been developed for this transformation.

Ionic Liquids (ILs): Ionic liquids, particularly chiral ionic liquids, have been investigated as catalysts for asymmetric CO₂ cycloaddition. mdpi.com ILs can serve multiple roles, acting as the solvent, catalyst, and chiral inducing agent. The catalytic activity is often attributed to a synergistic effect between the cation and the anion. The anion (e.g., halide) typically acts as the nucleophile that initiates the epoxide ring-opening. researchgate.net Amine-functionalized ionic liquids (AFILs) have shown excellent catalytic activity, attributed to the intramolecular synergistic effect of the dual functional components. frontiersin.orgnih.gov Basic ionic liquids have also been demonstrated to be effective catalysts for related transesterification reactions to produce glycerol (B35011) carbonate. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising heterogeneous catalysts. chemistryviews.org For CO₂ cycloaddition, the metal centers in the MOF structure can act as Lewis acid sites to activate the epoxide. berkeley.edunih.govacs.org To induce enantioselectivity, chiral ligands can be incorporated into the MOF structure. One such example involved immobilizing a chiral cobalt(III) salen complex within a MOF, which then catalyzed the asymmetric cycloaddition of CO₂ with racemic propylene (B89431) oxide. mdpi.com These heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture and recycled.

Cesium Fluoride (B91410) (CsF): Cesium salts, including cesium fluoride, are highly active catalysts for the formation of cyclic carbonates from epoxides and CO₂. rsc.org In this system, the fluoride ion (F⁻) serves as an excellent nucleophile for the initial ring-opening of the epoxide. The high activity is partly due to the "naked" nature of the fluoride anion provided by the highly dissociated cesium salt. acs.org While highly effective for the general cycloaddition, achieving high enantioselectivity with simple achiral salts like CsF requires the addition of a separate chiral co-catalyst or ligand.

Impact of Reaction Optimization and Conditions on Enantioselectivity

Achieving high enantioselectivity in the synthesis of this compound is critically dependent on the optimization of reaction parameters.

| Parameter | Effect on Enantioselectivity (ee) | General Observations |

| Temperature | Lower temperatures generally increase enantioselectivity. | At lower temperatures, the energy difference between the two diastereomeric transition states becomes more significant, favoring the formation of one enantiomer. For example, using a chiral BINADCo(III)(OAc) catalyst for propylene oxide cycloaddition, the enantiomeric excess (ee) increased to 95% at -20°C. researchgate.net |

| CO₂ Pressure | Can influence both reaction rate and selectivity. | Higher pressures increase CO₂ concentration, which can accelerate the reaction but may have a variable effect on enantioselectivity depending on the catalyst system. Some systems are designed to work efficiently even at atmospheric pressure. rsc.org |

| Co-catalyst | The nature and loading of the co-catalyst are crucial. | In many metal-catalyzed systems (e.g., using Salen-cobalt complexes), an ammonium (B1175870) or phosphonium (B103445) salt is used as a co-catalyst to provide the nucleophilic anion. The structure of both the cation and anion of the co-catalyst can significantly affect the enantioselectivity. mdpi.com |

| Catalyst Structure | The chiral ligand and metal center are primary determinants. | Subtle modifications to the structure of the chiral ligand (e.g., steric and electronic properties of substituents) on a metal-salen catalyst can dramatically alter the enantiomeric excess of the product. mdpi.com |

Systematic optimization of these conditions is essential to maximize both the chemical yield and the optical purity of the desired (S)-enantiomer.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach incorporates the existing stereocenter into the final product, avoiding the need for asymmetric catalysis or chiral resolution.

Utilization of (S)-Propylene Glycol as a Precursor

The synthesis of this compound from (S)-propylene glycol is not a commonly reported or well-documented pathway in scientific literature. While structurally related, converting (S)-propylene glycol would require a selective oxidation of one methyl group to a hydroxymethyl group and subsequent cyclization with a carbonyl source, a multi-step and challenging transformation that is not typically favored over more direct routes.

Derivations from Glycerol and Carbonate Feedstocks

The most prevalent chiral pool approach for synthesizing 4-(hydroxymethyl)-1,3-dioxolan-2-one (glycerol carbonate) starts from glycerol, a renewable and inexpensive byproduct of the biodiesel industry. researchgate.net This method typically produces a racemic mixture unless enzymatic resolution or other chiral techniques are applied post-synthesis. The primary methods involve reacting glycerol with a carbonate source.

Transesterification with Dialkyl Carbonates: A widely used method is the transesterification of glycerol with dialkyl carbonates, most commonly dimethyl carbonate (DMC). scielo.org.mxrsc.orgsci-hub.st This reaction is often catalyzed by solid bases, such as mixed metal oxides or zeolites, under solvent-free conditions. scielo.org.mxsci-hub.st The reaction proceeds under relatively mild conditions and is considered a green synthetic route. rsc.orgresearchgate.net

Carbonylation with Urea: Another attractive and atom-economical method is the reaction of glycerol with urea. mdpi.com This process is advantageous as the raw materials are inexpensive and the primary byproduct is ammonia (B1221849), which can potentially be recycled. The reaction is typically catalyzed by acid-base catalysts, such as zinc-based systems or hydrotalcites.

The table below summarizes typical conditions for the synthesis of glycerol carbonate from glycerol.

| Carbonate Source | Catalyst | Temperature (°C) | Glycerol Conversion (%) | GC Yield (%) |

| Dimethyl Carbonate | K-zeolite | 75 | 100 | 96 |

| Dimethyl Carbonate | Mg/Zr/Sr mixed oxide | 100-140 | ~95 | ~93 |

| Urea | 1-(2-Hydroxyethyl)imidazole/ZnCl₂ | 140 | 92.7 | 86.6 |

This data is compiled from various studies and represents optimized conditions reported in the respective literature. rsc.orgsci-hub.stmdpi.com

To obtain the specific (S)-enantiomer from these routes, one would need to employ a subsequent resolution step or utilize an enzymatic process that selectively catalyzes the reaction for the prochiral glycerol.

Reactions with Dimethyl Carbonate and Alkali Metal Carbonates

A prominent method for the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one involves the transesterification of glycerol with dimethyl carbonate (DMC). This process is effectively catalyzed by alkali metal carbonates, with potassium carbonate being a particularly preferred catalyst. google.com The reaction proceeds by reacting glycerol and dimethyl carbonate in the presence of the alkali metal carbonate catalyst. google.com The amount of catalyst used typically ranges from 0.001 to 100 mol% relative to glycerol. google.com This method is valued for its potential to produce the target compound in high yield. google.com

The reaction involves the interchange between the alcohol group of glycerol and the methoxy (B1213986) group of dimethyl carbonate. researchgate.net Basic catalysts, such as alkali metal carbonates, have been shown to provide high conversions and yields in such transesterification reactions. researchgate.net

Phase Transfer Catalysis Conditions

Phase-transfer catalysis (PTC) offers an efficient methodology for synthesizing 4-(hydroxymethyl)-1,3-dioxolan-2-one, particularly from precursors like 1-chloro-2,3-epoxypropane (epichlorohydrin). researchgate.net This technique is advantageous for reactions involving reactants that are soluble in different immiscible phases. ptfarm.pl In this two-phase system, one phase is typically an organic layer containing the substrate, while the other is an inorganic phase, which can be an aqueous solution or a powdered solid. ptfarm.pl

The synthesis can be achieved by reacting epichlorohydrin (B41342) with alkali metal hydrogen carbonates, yielding up to 70% of the desired product. researchgate.net The effectiveness of the catalysis depends on the type of phase-transfer catalyst used. Onium halides, such as tetraalkylammonium salts, have demonstrated higher catalytic activity compared to tertiary amines or crown ethers like 18-crown-6 (B118740) in this specific reaction. researchgate.netptfarm.pl The catalyst facilitates the transfer of the reacting anion from the inorganic phase to the organic phase, where it can react with the substrate. ptfarm.pl

Optimization of Reaction Parameters for High Purity and Yield

Achieving high purity and yield in the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one requires careful optimization of several reaction parameters. When synthesizing from glycerol and dimethyl carbonate, controlling the water concentration in the initial reaction mixture to 1000 ppm or less is a critical factor. google.com

Key parameters that are often optimized include:

Catalyst Concentration : The amount of catalyst, such as an alkali metal carbonate, directly influences the reaction rate and the formation of byproducts. google.comresearchgate.net

Temperature : Controlling the reaction temperature is crucial for both reaction kinetics and minimizing side reactions.

Reactant Ratio : The molar ratio of the reactants, for instance, glycerol to dimethyl carbonate, can be adjusted to drive the reaction towards completion. researchgate.net

Removal of Byproducts : In the reaction of glycerol with dimethyl carbonate, methanol (B129727) is produced as a byproduct. Continuously removing methanol from the reaction mixture can shift the equilibrium and enhance the yield of the desired product. google.com

pH Adjustment : After the reaction, adjusting the pH of the solution to a weakly acidic range (pH 3 to 7) can be crucial for the purification process and stability of the final product. google.com

| Parameter | Condition for Optimization | Rationale |

|---|---|---|

| Catalyst | Potassium Carbonate (0.05 to 0.5 mol%) | Preferred alkali metal carbonate for high yield. google.com |

| Water Content | ≤ 1000 ppm | Minimizes side reactions and catalyst deactivation. google.com |

| Byproduct Removal | Continuous extraction of methanol | Shifts equilibrium to favor product formation. google.com |

| Post-reaction pH | 5.0 to 6.0 | Facilitates recovery of high-purity product. google.com |

Enzymatic Synthesis and Resolution Techniques

Enzymatic methods provide a green and highly selective alternative for the synthesis of chiral compounds like this compound.

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other. researchgate.nettaylorandfrancis.com

This process results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.orgtaylorandfrancis.com The key advantage of enzymatic kinetic resolution is the high enantioselectivity exhibited by many enzymes, particularly lipases, which can lead to products with high enantiomeric excess (ee). researchgate.netnih.gov However, a limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. researchgate.net

Application of Lipases (e.g., Candida antarctica lipase (B570770) B) in Stereoselective Acylation/Hydrolysis

Lipases are among the most utilized enzymes in biocatalysis for producing enantiomerically pure compounds. researchgate.net Candida antarctica lipase B (CALB) is a particularly robust and versatile lipase known for its high activity and enantioselectivity in resolving alcohols and amines through reactions like esterification, transesterification, and hydrolysis. frontiersin.orgviamedica.plrsc.org

In the context of producing this compound, CALB can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 4-(hydroxymethyl)-1,3-dioxolan-2-one. This leaves the desired (S)-enantiomer unreacted and thus enantioenriched. The reaction is typically carried out in a non-polar organic solvent, where CALB exhibits its highest activity. viamedica.pl The choice of acyl donor is also critical for the efficiency and selectivity of the resolution. The immobilized form of CALB is often preferred as it simplifies catalyst separation and reuse. viamedica.pl

| Enzyme | Reaction Type | Key Feature | Typical Solvent |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Stereoselective Acylation/Transesterification | High enantioselectivity, thermal stability, and stability in organic solvents. viamedica.pl | Non-polar solvents (e.g., hexane, toluene). viamedica.pl |

Novel Synthetic Routes and Precursors

Research continues to explore new and more efficient pathways for the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one and its derivatives. One novel approach utilizes 3-O-tosyl glycerol 1,2-carbonate as a precursor. This method allows for the selective synthesis of 4-chalcogenylmethyl-1,3-dioxolan-2-ones through stoichiometric control in reactions with diorganyl dichalcogenides, affording products in good to excellent yields. researchgate.net

Another innovative route involves the reaction of 2-hydroxymethylaziridines with methyl chloroformate. This reaction proceeds via a ring-opening and subsequent cyclization to yield 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives, a structurally related class of compounds, in a completely regio- and stereoselective manner. researchgate.net Additionally, the carbonation of terminal epoxides using CO2 at ambient pressure, promoted by recyclable pyridinium (B92312) iodide catalysts, represents a green and efficient method for creating the 1,3-dioxolan-2-one ring structure. researchgate.net These emerging strategies highlight the ongoing efforts to develop more sustainable and selective syntheses using novel precursors and catalytic systems.

Silver(I)-Promoted Cascade Reactions

A notable advancement in the synthesis of cyclic carbonates, including this compound, involves a silver(I)-promoted cascade reaction. This methodology utilizes terminal propargylic alcohols, carbon dioxide (CO2), and vicinal diols to construct the cyclic carbonate structure in a single, efficient process.

The reaction proceeds through the initial formation of an α-alkylidene cyclic carbonate intermediate from the reaction of a propargylic alcohol with CO2. This step is effectively catalyzed by silver compounds. The intermediate then undergoes a nucleophilic ring-opening reaction with a vicinal diol. The silver catalyst is proposed to activate the hydroxyl group of the resulting intermediate, facilitating an intramolecular nucleophilic cyclization. This final step yields the desired cyclic carbonate and an α-hydroxy ketone as a byproduct. In the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one, a yield of 80% has been reported using this method.

Table 1: Key Findings for Silver(I)-Promoted Cascade Reaction

| Parameter | Details |

|---|---|

| Reactants | Propargylic Alcohol, Carbon Dioxide, Vicinal Diol |

| Catalyst | Silver(I) Compound (e.g., Ag2CO3) |

| Key Intermediate | α-Alkylidene cyclic carbonate |

| Reported Yield | 80% for 4-(Hydroxymethyl)-1,3-dioxolan-2-one |

| Mechanism | Cascade reaction involving carboxylative cyclization and intramolecular nucleophilic cyclization. |

Synthesis from 1-chloro-2,3-epoxypropane

A direct approach to synthesizing 4-(hydroxymethyl)-1,3-dioxolan-2-one utilizes 1-chloro-2,3-epoxypropane as a key starting material. This method involves the reaction of 1-chloro-2,3-epoxypropane with a carbonate source, such as potassium hydrogen carbonate, in the presence of a phase-transfer catalyst like 18-crown-6.

The reaction is typically carried out at an elevated temperature, for instance, 80°C, for an extended period. Following the reaction, the product is isolated through filtration to remove inorganic salts, washed, and then purified by distillation under reduced pressure. This method has been reported to provide the target compound in a yield of 41%. chemicalbook.com

Table 2: Synthesis from 1-chloro-2,3-epoxypropane

| Parameter | Details |

|---|---|

| Starting Material | 1-chloro-2,3-epoxypropane |

| Reagents | Potassium hydrogen carbonate, 18-crown-6 |

| Reaction Conditions | 80°C for 36 hours |

| Purification | Filtration, washing, and distillation |

| Reported Yield | 41% |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of 4-(hydroxymethyl)-1,3-dioxolan-2-one, offering a metal-free and often milder alternative to traditional catalytic systems. One such approach involves the use of immobilized organocatalysts for the coupling of glycidol and carbon dioxide. For example, the immobilized organocatalyst TBD@Merrifield has been successfully employed in a continuous flow system. acs.org This method allows for the production of glycerol carbonate under relatively mild and halide-free conditions. acs.org

Another significant organocatalytic route is the enzymatic transesterification of glycerol with dimethyl carbonate. This biocatalytic approach utilizes enzymes, such as lipase, to catalyze the reaction. In a particular study, an immobilized lipase (CALB@nanoflowers) was used in a solvent-free system. The reaction conditions were optimized to achieve a high yield of glycerol carbonate. The optimal performance, with a yield of 88.66%, was achieved at 50°C after 24 hours with a specific molar ratio of glycerol to dimethyl carbonate and the presence of molecular sieves. acs.orgnih.gov

Table 3: Organocatalytic Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one

| Parameter | Method 1: Immobilized Organocatalyst | Method 2: Enzymatic Transesterification |

|---|---|---|

| Starting Materials | Glycidol, Carbon Dioxide | Glycerol, Dimethyl Carbonate |

| Catalyst | TBD@Merrifield (immobilized) | CALB@nanoflowers (immobilized lipase) |

| System | Continuous flow | Solvent-free batch |

| Key Advantage | Halide-free, mild conditions | Green catalysis, high yield |

| Reported Yield | Not explicitly stated for (S)-form | 88.66% |

Mechanistic Investigations of Chemical Transformations Involving S 4 Hydroxymethyl 1,3 Dioxolan 2 One

Ring-Opening Reaction Mechanisms

The five-membered ring of (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as (S)-glycerol carbonate, is susceptible to ring-opening through various mechanisms. These reactions are fundamental to its use as a precursor for polymers and other functionalized molecules.

Nucleophilic Ring-Opening of the Dioxolanone Core

The electrophilic carbonyl carbon of the dioxolanone ring is a prime target for nucleophilic attack, leading to the cleavage of the cyclic carbonate. This reaction is often facilitated by base catalysis, which enhances the nucleophilicity of the attacking species.

A prominent example is the aminolysis of glycerol (B35011) carbonate. The reaction with primary amines can proceed without a catalyst to yield two isomers of hydroxyurethane. nih.gov This transformation is a key step in the synthesis of non-isocyanate poly(hydroxyurethane)s (PHUs), which are considered environmentally friendlier alternatives to traditional polyurethanes. researchgate.netresearchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate which then collapses, breaking the C-O bond of the ring to form the final product. nih.govresearchgate.net

Similarly, phenoxides, generated by treating phenols with a base, can act as nucleophiles. The reaction involves the deprotonated phenol (B47542) attacking one of the electrophilic carbon centers of the carbonate ring, resulting in ring-opening and the formation of β-aryloxy alcohols. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Solvent-free or in organic/hydroorganic media | Hydroxyurethane Isomers | nih.govresearchgate.net |

Polymerization Mechanisms (e.g., Ring-Opening Polymerization for Polycarbonates)

This compound is a valuable monomer for producing functional aliphatic polycarbonates through Ring-Opening Polymerization (ROP). nih.govnih.gov The ROP of five-membered cyclic carbonates is generally thermodynamically less favorable compared to six- or seven-membered rings due to lower ring strain. researchgate.netmdpi.comresearchgate.net Consequently, polymerization often requires elevated temperatures (typically above 100-150 °C). nih.govmdpi.com A significant challenge at these temperatures is a competing decarboxylation reaction, which can lead to the incorporation of ether linkages into the polymer backbone, affecting the material's properties. nih.govmdpi.com

The most common mechanism for the ROP of cyclic carbonates with metal-based catalysts is the coordination-insertion mechanism. mdpi.comrsc.org This process can be described in several key steps:

Initiation: The reaction is typically initiated by a metal alkoxide, which may be the catalyst itself (e.g., aluminum alkoxides) or formed in situ from a catalyst precursor like tin(II) octoate (Sn(Oct)₂) and an alcohol initiator. mdpi.comrsc.org

Coordination: The cyclic carbonate monomer coordinates to the metal center of the catalyst/initiator complex. This coordination activates the monomer by polarizing the carbonyl group, making it more susceptible to nucleophilic attack.

Insertion (Attack and Ring-Opening): The alkoxide ligand on the metal center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the carbonate ring and the insertion of the monomer into the metal-alkoxide bond. This step extends the polymer chain while regenerating the metal alkoxide terminus.

Propagation: The propagation continues as new monomers sequentially coordinate and insert into the growing polymer chain. youtube.com In ideal, living polymerizations, this process continues until all monomer is consumed, allowing for precise control over the polymer's molecular weight and structure. acs.org

Table 2: Catalyst Systems for Ring-Opening Polymerization (ROP) of Cyclic Carbonates

| Catalyst/Initiator System | General Monomer Type | Typical Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|

| Tin(II) octoate (Sn(Oct)₂) / Alcohol | Six-membered rings (e.g., TMC) | 100-120 | Coordination-Insertion | mdpi.comrsc.org |

| Aluminum Alkoxides (Al(OR)₃) | Lactones, Carbonates | Variable | Coordination-Insertion | rsc.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Sugar-based 5-membered rings | Room Temp. | Anionic/Hydrogen Bonding | acs.org |

Isomerization Pathways of Cyclic Carbonates

The thermodynamic stability of the five-membered ring in this compound is a significant factor in its chemistry. Research comparing five- and six-membered cyclic carbonates has shown that the five-membered ring is thermodynamically more stable. researchgate.net In studies attempting the ROP of a six-membered cyclic glycerol carbonate, polymerization did not occur; instead, the monomer isomerized to the more stable five-membered glycerol carbonate. researchgate.net

While the five-membered ring is stable, competing reaction pathways can exist under certain polymerization conditions. For instance, in the organocatalyzed ROP of glucose-derived five-membered cyclic carbonates, it was discovered that transcarbonylation events could occur, leading to a scrambling of the regiochemistry along the polymer backbone. acs.org Furthermore, theoretical studies on the thermal decomposition of glycerol carbonate have identified potential pathways for isomerization into glycidol (B123203), although this represents a decomposition route rather than a simple structural rearrangement. nih.gov These findings indicate that while the 1,3-dioxolan-2-one structure is the preferred isomer, other pathways can become accessible under specific energetic conditions.

Reactivity of the Hydroxyl Group

The primary hydroxyl group on the side chain of this compound provides a secondary site for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives while potentially leaving the cyclic carbonate core intact.

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol functionality can be selectively oxidized to yield either the corresponding aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgyoutube.com

For a partial oxidation to the aldehyde, (S)-4-formyl-1,3-dioxolan-2-one, "weak" or controlled oxidizing agents are employed. A highly effective and common method is the TEMPO-mediated oxidation. In this catalytic cycle, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is oxidized to the active oxoammonium ion, which is the true oxidant of the alcohol. A stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl), is used to regenerate the TEMPO catalyst. researchgate.net This method is known for its high selectivity for primary alcohols under mild conditions. pitt.edu Other reagents capable of this transformation include Dess-Martin periodinane (DMP) and conditions used for Swern oxidation. masterorganicchemistry.com

For a full oxidation to the carboxylic acid, (S)-2-oxo-1,3-dioxolane-4-carboxylic acid, "strong" oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid, i.e., the Jones reagent) will convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.comchemguide.co.uk

Table 3: Selected Oxidation Reagents for Primary Alcohols

| Reagent(s) | Product | Type | Reference |

|---|---|---|---|

| TEMPO / NaOCl | Aldehyde | Weak/Catalytic | pitt.edu |

| Dess-Martin Periodinane (DMP) | Aldehyde | Weak/Stoichiometric | masterorganicchemistry.com |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Aldehyde | Weak/Stoichiometric | masterorganicchemistry.com |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong/Stoichiometric | masterorganicchemistry.com |

Reduction Reactions to Related Alcohol Derivatives

While the hydroxyl group itself is not typically reduced further, the term "reduction to related alcohol derivatives" in the context of this compound refers to the reduction of the cyclic carbonate moiety. This transformation is a form of hydrogenolysis that opens the ring to produce a diol.

The catalytic hydrogenation of cyclic carbonates to their corresponding diols has been demonstrated using various transition metal catalysts. mdpi.com For instance, ruthenium(II) complexes in the presence of a base like potassium tert-butoxide (tBuOK) can effectively catalyze the hydrogenation of the carbonate ring under hydrogen pressure (e.g., 50 atm H₂). mdpi.com In the case of this compound, this reaction would cleave the carbonate C-O bonds and reduce the carbonyl, ultimately yielding propane-1,2-diol and methanol (B129727) as a co-product from the carbonate unit. mdpi.com This process effectively serves as a deprotection or conversion of the cyclic carbonate back to a diol structure. It is important to note that the direct reduction of the hydroxyl groups in polyols like glycerol is chemically challenging due to their negative reduction potentials. frontiersin.org

Substitution Reactions Involving the Hydroxyl Group

The primary hydroxyl group of this compound is a key site for chemical modification, readily undergoing a variety of substitution reactions. This functional group allows for the introduction of diverse molecular fragments, enabling the synthesis of a wide array of derivatives. The mechanism of these substitutions typically follows standard pathways for primary alcohols.

One common transformation is esterification. For instance, the reaction with acyl chlorides, such as phenylacetyl chloride, proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding ester, (2-Oxo-1,3-dioxolan-4-yl)methyl benzeneacetate. In this reaction, the lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the final ester product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This transformation facilitates subsequent nucleophilic substitution reactions (SN2) where a wide range of nucleophiles can displace the sulfonate ester.

Table 1: Examples of Substitution Reactions at the Hydroxyl Group

| Reagent | Product Type | Reaction Conditions |

| Phenylacetyl chloride | Ester | Base (e.g., pyridine) |

| p-Toluenesulfonyl chloride | Tosylate Ester | Base (e.g., pyridine) |

| Methanesulfonyl chloride | Mesylate Ester | Base (e.g., pyridine) |

Williamson Ether Synthesis for Functionalized Derivatives

The Williamson ether synthesis is a widely employed and robust method for preparing ethers, and this compound serves as an excellent substrate for this reaction. wikipedia.org This synthesis provides a straightforward route to introduce an ether linkage at the hydroxymethyl position, creating functionalized derivatives with tailored properties. The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemistrytalk.org

The first step involves the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. libretexts.orgyoutube.com This alkoxide then attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) in a concerted, single-step mechanism. wikipedia.orgmasterorganicchemistry.com The nucleophile performs a backside attack on the electrophilic carbon of the alkyl halide, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The halide is simultaneously ejected as the leaving group. chemistrytalk.org

A specific application of this method is the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) by reacting the alkoxide of this compound with an allyl halide like 3-bromoprop-1-ene. For the Williamson ether synthesis to be efficient and minimize side reactions like elimination (E2), the use of primary alkyl halides is strongly preferred. youtube.commasterorganicchemistry.com

Table 2: Mechanistic Steps of Williamson Ether Synthesis

| Step | Description | Key Species |

| 1. Deprotonation | A strong base removes the acidic proton from the hydroxyl group. | Alcohol, Strong Base (e.g., NaH) |

| 2. Alkoxide Formation | The deprotonation results in a highly nucleophilic alkoxide ion. | Alkoxide Ion |

| 3. SN2 Attack | The alkoxide attacks the primary alkyl halide in a backside fashion. | Alkoxide, Alkyl Halide |

| 4. Ether Formation | A new ether bond is formed, and the halide is expelled as a leaving group. | Ether, Halide Ion |

Electrophilic and Nucleophilic Character of the Cyclic Carbonate Structure

The 1,3-dioxolan-2-one ring of this compound possesses distinct electrophilic and nucleophilic centers that dictate its reactivity. The carbonyl group (C=O) is the primary site of electrophilicity. libretexts.org The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the two adjacent oxygen atoms, which pull electron density away from it. This partial positive charge makes the carbonyl carbon a prime target for attack by nucleophiles. khanacademy.orgmasterorganicchemistry.com

Conversely, the molecule also exhibits nucleophilic character. The oxygen atoms of the carbonate moiety, including the carbonyl oxygen and the two ether-like oxygens within the ring, have lone pairs of electrons. libretexts.org These can act as nucleophilic or basic sites, capable of donating an electron pair to an electrophile. masterorganicchemistry.com The primary hydroxyl group attached to the ring is also a significant nucleophilic center, as demonstrated in its substitution and ether synthesis reactions.

This dual character allows the molecule to participate in a variety of reactions. For instance, the electrophilic carbonyl carbon can be attacked by strong nucleophiles, potentially leading to ring-opening reactions. This is a characteristic reaction of five-membered cyclic carbonates, which can undergo polymerization, often accompanied by decarboxylation, at elevated temperatures. mdpi.com

Comparative Mechanistic Studies with Structurally Similar Cyclic Carbonates

The reactivity of this compound can be better understood by comparing it to other cyclic carbonates, such as ethylene (B1197577) carbonate (the unsubstituted parent compound) and propylene (B89431) carbonate. The presence and nature of substituents on the five-membered ring significantly influence the molecule's physical properties and chemical behavior. researchgate.net

Five-membered cyclic carbonates like this compound are thermodynamically stable products from the reaction of CO2 and the corresponding epoxide. rsc.org However, their ring-opening polymerization (ROP) is generally thermodynamically unfavorable compared to six- or seven-membered cyclic carbonates. mdpi.com The anionic ROP of five-membered rings typically requires high temperatures (e.g., >150 °C for ethylene carbonate) and is often plagued by a competing decarboxylation (back-biting) reaction, which leads to the formation of poly(ether-carbonate) copolymers rather than pure polycarbonates. mdpi.com

In contrast, larger ring systems polymerize more readily at lower temperatures without significant decarboxylation. mdpi.com The substituent on the ring also plays a crucial role. For example, studies on various 4-substituted-1,3-dioxolan-2-ones show that the nature of the substituent affects properties like polarity, viscosity, and permittivity, which in turn can influence their reactivity in solution. researchgate.net For instance, electron-withdrawing substituents can enhance the electrophilicity of the carbonyl carbon, potentially affecting the kinetics of nucleophilic attack. While specific mechanistic studies directly comparing the rates and pathways of reactions for this compound against its analogues are specific to the reaction conditions, the general principles of cyclic carbonate reactivity provide a predictive framework.

Table 3: Comparison of Reactivity in Cyclic Carbonates

| Feature | 5-Membered Rings (e.g., this compound) | 6- and 7-Membered Rings |

| Thermodynamics of Formation | Thermodynamically favored product from epoxide and CO2. rsc.org | Can also be synthesized, but 5-membered rings are often the thermodynamic product. |

| Ring-Opening Polymerization (ROP) | Thermodynamically less favorable; requires higher temperatures. mdpi.com | Polymerize more readily at lower temperatures. mdpi.com |

| Decarboxylation during ROP | Prone to decarboxylation (back-biting), leading to poly(ether-carbonate)s. mdpi.com | Less prone to decarboxylation, yielding purer polycarbonates. mdpi.com |

| Influence of Substituents | Substituents significantly alter physical properties like polarity and viscosity, impacting reactivity. researchgate.net | Substituents also influence reactivity, but the inherent ring strain is a more dominant factor in ROP. |

Stereochemical Aspects and Chiral Applications of S 4 Hydroxymethyl 1,3 Dioxolan 2 One

Role as a Chiral Building Block in Asymmetric Synthesis

The utility of (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one as a chiral synthon is well-established in asymmetric synthesis. The stereocenter at the C4 position allows for the controlled introduction of chirality into new molecular frameworks. The hydroxyl and carbonate functionalities offer orthogonal reactivity, enabling sequential and site-selective modifications.

This compound serves as a crucial starting material for the synthesis of various chiral intermediates essential for the pharmaceutical industry. The enantiopure nature of this building block is critical for producing single-enantiomer drugs, which have become increasingly important for improving therapeutic efficacy and reducing side effects. mdpi.com Chiral alcohols and chiral amino acids are prominent examples of intermediates synthesized using this compound. mdpi.com For instance, the synthesis of (S)-N-boc-3-hydroxyadamantylglycine, an intermediate for the anti-diabetic drug Saxagliptin, can be envisioned through pathways involving chiral amino alcohol precursors. mdpi.com

The biocatalytic synthesis of chiral alcohols and amino acids often provides high enantiomeric excess (e.e.) and yields, making it a preferred method in pharmaceutical development. mdpi.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from Chiral Precursors

| Intermediate | Target Drug Class | Synthesis Approach | Reference |

|---|---|---|---|

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Anti-Alzheimer's drugs | Enantioselective microbial reduction | mdpi.com |

| (S)-N-boc-3-hydroxyadamantylglycine | DPP-IV inhibitors (e.g., Saxagliptin) | Conversion of keto acids using (S)-amino acid dehydrogenases | mdpi.com |

C-nucleoside analogues, where the anomeric carbon of the sugar moiety is linked to the nucleobase via a C-C bond, are of significant interest as potential antiviral and antitumoral agents. beilstein-journals.orgmdpi.com this compound can be elaborated into functionalized ribose-like synthons necessary for the construction of these analogues. The synthesis often involves creating a C1'-functionalized sugar intermediate that can be coupled with a pre-synthesized heterocyclic base. beilstein-journals.org

Recent strategies have focused on developing novel C-nucleoside analogues, such as those bearing a 1,2,3-triazole nucleobase, which have shown potential as antiviral agents. rsc.org The synthesis of these complex molecules often involves a linear sequence starting from a furanoside derivative, which can be accessed from chiral precursors like this compound. rsc.org Modifications at the 4'-position of the ribose ring are also a key area of research to overcome limitations of existing nucleoside analogue drugs. digitellinc.com

This compound is a key monomer in the synthesis of non-isocyanate polyurethanes (NIPUs), specifically polyhydroxyurethanes (PHUs). researchgate.netnih.gov These materials are gaining attention as environmentally friendlier alternatives to traditional polyurethanes, which are produced using hazardous isocyanates. nih.govtandfonline.com The synthesis of PHUs involves the ring-opening polyaddition of cyclic carbonates with polyamines. researchgate.netnih.gov The resulting polymers feature carbamate (B1207046) linkages and pendant hydroxyl groups along the main chain, which contribute to their unique properties through hydrogen bonding. nih.gov

The hydroxyl group of this compound can be functionalized, for example, by reacting it with allyl bromide to form 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one. This derivative can then be used in thiol-ene coupling reactions to create dicyclocarbonates, which are subsequently polymerized with diamines to yield PHUs. researchgate.netsigmaaldrich.com

Table 2: Synthesis of Polyhydroxyurethanes (PHUs) from Cyclic Carbonates

| Monomer Type | Co-reactant | Polymer Type | Key Features | Reference |

|---|---|---|---|---|

| Difunctional six-membered ring carbonates | Diamines (e.g., ethylenediamine, hexamethylenediamine) | PHU with primary hydroxyl groups | Primary hydroxyls are more reactive for further functionalization | tandfonline.com |

The synthesis of complex natural products often requires the use of enantiomerically pure starting materials to control the stereochemistry of the final molecule. This compound provides a versatile scaffold for the synthesis of key fragments of natural products. For instance, the chiral amino alcohol moiety is a common structural motif in many natural products. diva-portal.org Methodologies for the stereoselective synthesis of amino alcohols, which can be derived from this compound, are therefore highly valuable. These methods include Rh(II)-catalyzed 1,3-dipolar cycloadditions of carbonyl ylides to aldimines to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.orgdiva-portal.org Such intermediates are crucial in the total synthesis of natural products like D-erythro-sphingosine and (−)-stemoamide. diva-portal.org

Derivatization Strategies for Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org this compound can be derivatized to create such auxiliaries. The defined stereochemistry of the dioxolanone ring can effectively bias the stereoselectivity of subsequent reactions. mdpi.comresearchgate.netnih.gov

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as important chiral ligands in asymmetric catalysis. nih.govnih.gov The synthesis of these compounds from this compound typically involves the transformation of the hydroxyl group into an amino group or a precursor thereof, often with inversion or retention of configuration as desired.

One common strategy involves converting the hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. This provides access to chiral 1,2-amino alcohols. These amino alcohols can be further derivatized to create a variety of chiral ligands and auxiliaries for asymmetric synthesis. diva-portal.org The development of efficient methods, such as asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases, offers a direct and green route to these valuable compounds. nih.gov

Table 3: Methods for the Synthesis of Chiral Amino Alcohols

| Method | Precursor Type | Key Features | Application | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Amination | α-Hydroxy ketones | Uses engineered amine dehydrogenases; ammonia (B1221849) as amino donor | Synthesis of chiral synthons for pharmaceuticals | nih.gov |

| 1,3-Dipolar Cycloaddition | Carbonyl ylides and aldimines | Rh(II)-catalyzed; highly diastereoselective | Synthesis of syn-α-hydroxy-β-amino esters | diva-portal.orgdiva-portal.org |

| Derivatization of the Chiral Pool | Amino acids | Traditional approach with limitations in accessible targets | Synthesis of enantiopure vic-amino alcohols | diva-portal.org |

Applications in Asymmetric Catalysis (e.g., Asymmetric Transfer Hydrogenation)

This compound, also known as (S)-glycerol carbonate, serves as a versatile chiral building block in organic synthesis. Its inherent chirality, derived from the stereocenter at the C4 position of the dioxolanone ring, makes it a valuable precursor for the synthesis of more complex chiral molecules, including chiral ligands for asymmetric catalysis. While direct use of this compound as a catalyst or ligand in reactions like asymmetric transfer hydrogenation is not extensively documented, its structure is foundational for creating ligands that can effectively control the stereochemical outcome of a reaction.

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, imines, and olefins, typically using a metal catalyst coordinated to a chiral ligand and a hydrogen donor like formic acid or isopropanol. The success of this process hinges on the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of hydride transfer to the substrate.

The synthetic potential of this compound lies in the derivatization of its hydroxyl group. This functional handle allows for its incorporation into larger molecular architectures, such as bidentate or tridentate ligands. For example, the hydroxyl group can be converted into an amine, a phosphine (B1218219), or an ether, functionalities commonly found in high-performance ligands for transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium). By attaching phosphine groups, for instance, one could synthesize chiral phosphine ligands where the stereocenter from the dioxolanone backbone imparts the necessary asymmetry for enantioselective catalysis.

Use in Chiral Derivatization Reagents for Enantioresolution

Enantioresolution, the process of separating a racemic mixture into its constituent enantiomers, is a critical step in the production of optically pure compounds, particularly in the pharmaceutical industry. One common analytical method for determining the enantiomeric purity of a sample is through the use of a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with both enantiomers of a racemate to form a mixture of diastereomers. polimi.it

Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light) and are indistinguishable by common spectroscopic techniques like NMR, diastereomers have different physical and chemical properties. polimi.it This difference allows for their separation and quantification by standard chromatographic (HPLC, GC) or spectroscopic (NMR) methods. polimi.it

This compound possesses the key features of a potential CDA precursor. It is a chiral molecule available in high enantiomeric purity, and it contains a reactive hydroxyl group. This hydroxyl function can be converted into a more reactive group, such as an acid chloride or an isocyanate. The resulting activated derivative could then be used to react with racemic compounds containing suitable functional groups, such as alcohols or amines, to form diastereomeric esters or carbamates, respectively.

For example, derivatizing a racemic alcohol with a chiral acid chloride derived from this compound would yield two diastereomeric esters. The relative amounts of these diastereomers, and thus the enantiomeric composition of the original alcohol, could be determined by analyzing the resulting mixture. While specific reagents based on this scaffold are not widely reported, its structural attributes align with the fundamental requirements for a chiral derivatizing agent.

Incorporation into Chiral Solvating Agents for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, but it cannot differentiate between enantiomers in an achiral environment. However, in the presence of a chiral solvating agent (CSA), a racemic analyte can form transient, diastereomeric complexes that exhibit distinct NMR spectra. This induced non-equivalence in chemical shifts (ΔΔδ) allows for the direct quantification of the enantiomeric ratio in the sample.

CSAs are enantiomerically pure compounds that interact with the analyte through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. The formation of these short-lived diastereomeric solvates creates a different average magnetic environment for the corresponding nuclei in each enantiomer, leading to the splitting of NMR signals.

This compound is a candidate for incorporation into CSA structures. Its chiral nature is essential, and its functional groups (hydroxyl, carbonate) can participate in the intermolecular interactions necessary for enantiodiscrimination. For instance, the hydroxyl group can be derivatized with aromatic moieties to enhance π-π stacking interactions and create a more defined chiral pocket. The design of effective CSAs often involves creating a structure with a rigid chiral backbone and aromatic groups that can induce significant chemical shift differences.

The table below outlines the general principles of using CSAs and how the structural features of this compound could be leveraged.

| Principle/Feature | General Role in NMR Enantiodiscrimination | Potential Application of this compound |

|---|---|---|

| Chiral Backbone | Provides a stable, asymmetric environment to induce diastereomeric interactions. | The rigid 1,3-dioxolan-2-one ring with its defined (S)-stereocenter serves as the chiral scaffold. |

| Interaction Sites | Facilitate non-covalent bonding (e.g., H-bonding, π-stacking) with the analyte enantiomers. | The carbonate carbonyl and hydroxyl group can act as hydrogen bond acceptors/donors. |

| Structural Modification | Allows for the tuning of the CSA's effectiveness for different classes of analytes. | The hydroxyl group can be functionalized with aromatic or other groups to create deeper chiral pockets and enhance intermolecular interactions. |

Stereoselective Transformations and Diastereoselective Reactions

Formation of Diastereoisomers in Synthetic Pathways

When a molecule containing a stereocenter, such as this compound, undergoes a reaction that introduces a new stereocenter, the formation of diastereomers is possible. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can influence the outcome of a synthesis and the properties of the final product.

In synthetic pathways involving derivatives of 1,3-dioxolanes, the formation of diastereomers is a common consideration. For example, in the synthesis of 2,4-disubstituted-1,3-dioxolane derivatives, four possible stereoisomers can be formed. These can be separated into diastereomeric pairs (cis and trans) and enantiomeric pairs. A study on 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes successfully separated the four possible diastereomers, designated as cis-(2R,4S), trans-(2S,4S), cis-(2S,4R), and trans-(2R,4R), using semi-preparative HPLC on a chiral stationary phase.

The stereochemistry of the starting materials and the reaction mechanism dictate the ratio of the diastereomers formed. Diastereoselective reactions, which favor the formation of one diastereomer over others, are highly valuable in organic synthesis. For instance, Michael addition reactions involving chiral 1,3-dioxolan-4-ones have been shown to proceed with high diastereoselectivity.

The table below summarizes the diastereomers that can arise from a 2,4-disubstituted 1,3-dioxolane (B20135) scaffold.

| Diastereomer Type | Relative Configuration at C2 and C4 | Example Stereoisomers |

|---|---|---|

| cis | Substituents on the same side of the ring | (2R,4S) and (2S,4R) |

| trans | Substituents on opposite sides of the ring | (2S,4S) and (2R,4R) |

Advanced Spectroscopic Characterization Techniques for Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

¹H NMR Analysis of Structural Elucidation and Purity

Proton Nuclear Magnetic Resonance (¹H NMR) is indispensable for confirming the structure and assessing the purity of (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one and its derivatives. The spectrum provides distinct signals for each unique proton environment within the molecule.

In a typical ¹H NMR spectrum of the parent compound, the protons on the dioxolanone ring and the hydroxymethyl group give rise to a series of multiplets. Specifically, the methine proton (H-4) and the diastereotopic methylene (B1212753) protons (H-5) on the ring, along with the methylene protons of the hydroxymethyl substituent, appear in characteristic regions of the spectrum. The precise chemical shifts and coupling constants are sensitive to the solvent and any derivatization of the hydroxyl group.

For instance, in derivatives where the hydroxyl group is modified, significant changes in the chemical shifts of the adjacent methylene protons are observed. The integration of proton signals allows for a quantitative assessment of purity by comparing the signals of the target compound to those of any impurities present.

Below is a representative table of ¹H NMR chemical shifts for a derivative, 4-(butoxymethyl)-1,3-dioxolan-2-one, in CDCl₃. rsc.org

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 0.91 | t | 7.3 |

| CH₂ (butyl) | 1.28 - 1.43 | m | |

| CH₂ (butyl) | 1.55 | p | 6.7 |

| CH₂O (butyl) | 3.51 | t | 6.5 |

| CH₂O (ring) | 3.64 | qd | 11.1, 3.3 |

| CH₂ (ring, H-5a) | 4.35 - 4.44 | m | |

| CH₂ (ring, H-5b) | 4.50 | t | 8.0 |

| CH (ring, H-4) | 4.76 - 4.89 | m |

Table is interactive and can be sorted by column headers.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, revealing the carbon framework.

For this compound and its derivatives, the ¹³C NMR spectrum is characterized by several key resonances. The carbonyl carbon of the cyclic carbonate group is particularly diagnostic, appearing significantly downfield, typically around 155 ppm. rsc.org The carbons of the dioxolane ring (C4 and C5) and the hydroxymethyl group (CH₂OH) also exhibit characteristic chemical shifts.

The following table summarizes typical ¹³C NMR chemical shifts for a derivative, 4-(isopropoxymethyl)-1,3-dioxolan-2-one, in CDCl₃. rsc.org

| Carbon Atom | Chemical Shift (δ) in ppm |

| CH₃ | 21.87 |

| CH₂O (ring) | 66.55 |

| C5 | 67.21 |

| CH (isopropyl) | 73.04 |

| C4 | 75.31 |

| C=O | 155.22 |

Table is interactive and can be sorted by column headers.

Advanced NMR Techniques for Stereochemical Assignment

For complex molecules with multiple chiral centers, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining stereochemistry. ceon.rs These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. wordpress.com

By analyzing the cross-peaks in a NOESY or ROESY spectrum, the relative orientation of substituents can be established. This is vital for confirming the stereochemical integrity of the chiral center at C4 during synthetic transformations, ensuring that the desired (S)-configuration is maintained or inverted in a controlled manner. These techniques provide definitive proof of the three-dimensional structure of reaction products. ceon.rswordpress.com

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific chemical bonds. nih.govnsf.gov

For this compound, the FTIR spectrum is dominated by two key features:

C=O Stretch: A very strong and sharp absorption band characteristic of the carbonate carbonyl group, typically appearing in the range of 1780-1820 cm⁻¹.

O-H Stretch: A broad and strong absorption band corresponding to the hydroxyl group, typically found in the 3200-3600 cm⁻¹ region. libretexts.org

The presence and position of other bands, such as the C-O stretching vibrations (around 1000-1300 cm⁻¹), further confirm the dioxolanone structure. libretexts.org When the compound undergoes reaction, FTIR is used to monitor the transformation by observing the disappearance of the hydroxyl band and/or the appearance of new peaks corresponding to newly formed functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For derivatives of this compound, MS confirms the expected molecular weight of the synthesized product. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for cyclic carbonates include the loss of carbon dioxide (CO₂, 44 Da), which can be a diagnostic indicator of the ring system. Analysis of the resulting fragment ions helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique maps the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

XRD analysis offers an unambiguous three-dimensional representation of the molecule in the solid state. This level of detail is invaluable for confirming the stereochemical configuration at the C4 position and for understanding the conformational preferences of the dioxolanone ring and its substituents. The data obtained from XRD is often considered the ultimate proof of structure for crystalline organic compounds.

Computational and Theoretical Studies on S 4 Hydroxymethyl 1,3 Dioxolan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of (S)-4-(hydroxymethyl)-1,3-dioxolan-2-one, enabling detailed investigations into its reactivity and thermodynamics.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the reaction mechanisms involving glycerol (B35011) carbonate. For instance, studies on the decomposition of glycerol carbonate have identified multiple pathways, including those leading to 3-hydroxypropanal (B37111), glycidol (B123203), and 4-methylene-1,3-dioxolan-2-one. researchgate.netrsc.org These calculations reveal that the decomposition processes are non-concerted, proceeding through a series of structural stability domains. researchgate.netrsc.org For the decarboxylation mechanisms, the initial steps involve the cleavage of two single C-O bonds. researchgate.netrsc.org

In the synthesis of glycerol carbonate from glycerol and carbon dioxide, DFT modeling has shown that the most efficient pathway involves the formation of a C-O bond between CO2 and the secondary alcohol of glycerol. rsc.org The presence of a catalyst, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is shown to reduce the energy barriers for key steps, particularly the rate-limiting intramolecular ring closure. rsc.org Furthermore, DFT has been used to investigate the formation of glycerol carbonate on catalyst surfaces like CeO2, identifying a three-step mechanism: adsorption of glyceroxide, its attack on CO2 to form a linear carbonate intermediate, and subsequent cyclization.

Calculation of Reactive and Activation Energies

A key strength of DFT is its ability to quantify the energetic landscapes of chemical reactions. For the decomposition of glycerol carbonate, the activation energies for different pathways have been calculated, indicating that the formation of 3-hydroxypropanal is both the thermodynamic and kinetic product. researchgate.net The activation energy for this pathway is significantly lower than those for the formation of glycidol. nih.gov

In the pyrolysis of glycerol carbonate, high-level ab initio calculations have been employed to determine the pressure- and temperature-dependence of the rate coefficients for various decomposition channels. mtak.hu These studies have found that glycerol carbonate primarily decomposes to produce CO2 and 3-hydroxypropanal over a wide temperature range (800–2000 K), with radical-forming channels being less significant. mtak.hu The energy profile for the major decomposition pathways has been mapped out, providing critical data for understanding its thermal stability and combustion characteristics. researchgate.net

| Reaction Pathway | Calculated Activation Energy (ΔE) | Product(s) |

| Decomposition via TS1 | Lower than other pathways | 3-hydroxypropanal, CO2 |

| Decomposition via TS2a | 6.2 kcal/mol higher than TS1 | Glycidol, CO2 |

| Decomposition via TS2b | 7.4 kcal/mol higher than TS1 | Glycidol, CO2 |

Structure-Property Correlation and Prediction

Quantitative Structure-Property Relationship (QSPR) models have been developed for glycerol derivatives to predict their physicochemical properties based on their molecular structure. researchgate.netscispace.com These models use structural descriptor variables and multiple linear regression analysis to establish correlations for properties relevant to their application as solvents. researchgate.net While not specific to the (S)-enantiomer, these studies provide a framework for predicting properties of this compound based on its structural features. The logP values, which indicate lipophilicity, have been both calculated and experimentally determined for glycerol carbonate esters, showing a correlation between the fatty acid chain length and lipophilicity. ocl-journal.org

Modeling of Stereoselective Interactions in Chiral Environments

While specific modeling of stereoselective interactions for this compound is not extensively detailed in the searched literature, the principles of computational modeling in chiral environments are well-established. Such studies would typically involve docking the (S)-enantiomer into a chiral environment, such as an enzyme active site or onto a chiral stationary phase, and calculating the interaction energies. These calculations can help rationalize and predict the stereoselectivity observed in reactions or separations involving this chiral molecule. The foundational concepts for such modeling are present in the broader field of computational chemistry.

Quantum Chemical Characterization of Molecular Conformations and Energetics

Quantum chemical methods are crucial for understanding the conformational landscape and energetic properties of this compound. Quantum simulations, including ab initio molecular dynamics, have been used to investigate the local structuring in pure glycerol carbonate. acs.org These simulations provide insights into the extent of specific structural modes, such as hydrogen bonding, which significantly influences its physical properties. acs.org

Conformational analysis of related molecules like glycerol has been performed using ab initio and statistical mechanics calculations to determine the distribution of conformers in the gas phase at different temperatures. acs.org Similar approaches can be applied to this compound to identify its low-energy conformations and the energetic barriers between them. Furthermore, quantum chemical computations have been used to perform conformational analysis of ionic liquids based on carbonate structures, determining the most stable conformers and their energies. uni-rostock.de These computational techniques provide a detailed picture of the molecule's three-dimensional structure and its energetic preferences, which are fundamental to understanding its reactivity and interactions.

| Computational Method | Information Obtained |

| Ab initio molecular dynamics | Local structuring, hydrogen bonding patterns |

| Ab initio and statistical mechanics | Conformational distribution, relative energies of conformers |

| G3(MP2) composite method | Optimized structure and energy of most stable conformer |

Q & A

Q. What are the established synthesis routes for (S)-4-(Hydroxymethyl)-1,3-dioxolan-2-one, and how do reaction conditions influence yield?

Answer: A widely reported method involves the cyclocarbonylation of glycerol with urea (10:4 molar ratio) at 80°C for three weeks, yielding the compound via intramolecular cyclization . Reaction temperature and time are critical: prolonged heating (>72 hours) at 80°C maximizes conversion but risks side reactions like oligomerization. Solvent-free conditions are preferred to avoid hydrolysis of intermediates. Purity can be confirmed via NMR analysis (e.g., characteristic peaks at δ 4.4–4.7 ppm for the dioxolane ring protons) .

Q. How is the stereochemical configuration of the (S)-enantiomer verified experimentally?

Answer: Chiral HPLC or polarimetry is used to confirm enantiomeric purity. For example, specific optical rotation values (e.g., = -3.0° to -2.0° for the (S)-enantiomer) distinguish it from the (R)-form. X-ray crystallography of derivatives (e.g., phenylcarbamate analogs) can resolve absolute configuration by analyzing crystal packing and hydrogen-bonding patterns .

Advanced Research Questions

Q. What catalytic systems optimize the synthesis of this compound from CO2_22 and glycidol, and how do they address selectivity challenges?

Answer: Metal-free ionic porous organic polymers (iPOPs) with pyridinium hydroxide active sites show high efficiency (up to 92% yield at 30°C under 0.1 MPa CO). The catalyst’s basic sites activate glycidol via epoxide ring-opening, while CO insertion is sterically guided to favor the (S)-enantiomer. Selectivity is monitored via NMR by integrating diagnostic peaks (e.g., δ 5.1–5.3 ppm for the carbonate moiety) . Competing pathways, such as glycidol dimerization, are suppressed by tuning catalyst hydrophobicity.

Q. How can computational modeling guide the design of derivatives for polymer applications?

Answer: Molecular dynamics (MD) simulations predict the reactivity of this compound in ring-opening polymerization. For example, substituents at the 4-position (e.g., allyloxy groups) reduce activation energy for nucleophilic attack, as shown by density functional theory (DFT) calculations. Simulated NMR chemical shifts (e.g., carbonyl carbon at ~155 ppm) align with experimental data to validate models .

Q. What analytical strategies resolve contradictions in reported NMR data for derivatives of this compound?

Answer: Discrepancies in NMR shifts (e.g., carbonyl carbon variations between 153–156 ppm) arise from solvent effects or hydrogen bonding. Standardizing conditions (e.g., CDCl as solvent, 25°C) and referencing to internal TMS mitigate variability. For complex mixtures (e.g., trans/cis diastereomers), 2D NMR (HSQC, NOESY) clarifies assignments by correlating proton and carbon environments .

Q. How does thiol–ene chemistry expand the utility of this compound in polymer synthesis?

Answer: The hydroxylmethyl group undergoes Williamson ether synthesis with allyl bromide to form 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, a monomer for UV-initiated thiol–ene polymerization. Key steps:

- Synthesis: NaH-mediated alkylation (70% yield, anhydrous THF, 0°C to room temperature).

- Polymerization: Photoinitiated coupling with dithiols (e.g., 2,2′-oxydiethanethiol) under air, yielding crosslinked polyhydroxyurethanes. FTIR tracking of thiol (-SH) disappearance at 2570 cm confirms reaction progress .

Methodological Considerations

Q. What precautions are essential for handling hygroscopic derivatives of this compound?

Answer:

- Storage: Under argon in sealed containers with molecular sieves (3Å) to prevent hydrolysis.

- Reaction Setup: Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions to the carbonate carbonyl).

- Analysis: Karl Fischer titration to verify water content (<0.1% w/w) before kinetic studies .

Q. How do solvent polarity and temperature affect the stereoselectivity of enzymatic resolutions?

Answer: Lipases (e.g., Candida antarctica Lipase B) in low-polarity solvents (e.g., toluene) favor (S)-enantiomer retention via hydrophobic pocket interactions. At 45°C, enantiomeric excess (ee) increases by 15% due to enhanced enzyme flexibility, but >50°C denatures the catalyst. Optimized conditions: 40°C, hexane, 72 hours (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products